4-Hydroxypropranolol hydrochloride is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical practice. This compound exhibits similar pharmacological properties to its parent drug, including beta-blocking effects, which are utilized in treating various cardiovascular conditions such as hypertension and anxiety disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
The synthesis of 4-Hydroxypropranolol can be achieved through several methods, primarily involving the hydroxylation of propranolol. One common approach includes:
A notable synthesis pathway involves the use of (R)-4-methoxypropranolol as a precursor, which undergoes demethylation followed by hydroxylation to yield 4-Hydroxypropranolol .
The optical purity of synthesized 4-Hydroxypropranolol is often assessed using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the desired enantiomeric form is obtained .
The molecular formula for 4-Hydroxypropranolol hydrochloride is , with a molecular weight of approximately 311.80 g/mol . The structure consists of:
The compound exhibits a melting point range typical for hydrochloride salts, contributing to its stability and solubility characteristics in aqueous solutions .
4-Hydroxypropranolol participates in various biochemical reactions primarily as a metabolite of propranolol. It undergoes further conjugation reactions such as glucuronidation and sulfation, which facilitate its excretion from the body.
The metabolic pathway involves cytochrome P450 enzymes that catalyze the formation of 4-Hydroxypropranolol from propranolol. This conversion is crucial for the pharmacokinetics of propranolol, impacting its therapeutic efficacy and safety profile .
As a beta-adrenergic antagonist, 4-Hydroxypropranolol blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action reduces cardiac output and lowers blood pressure, making it effective in managing cardiovascular conditions.
Research indicates that 4-Hydroxypropranolol has a longer half-life than propranolol itself, ranging from 5 to 8 hours, which may influence dosing regimens in clinical settings .
Relevant analyses have shown that the compound maintains its pharmacological activity under various conditions, making it suitable for formulation in oral and injectable preparations .
4-Hydroxypropranolol is utilized in various scientific studies focusing on:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: